Cas no 136483-17-5 (Methyl 2-(trifluoromethyl)nicotinate)

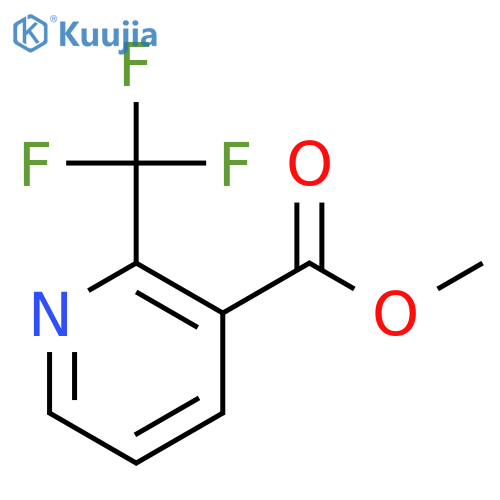

136483-17-5 structure

商品名:Methyl 2-(trifluoromethyl)nicotinate

Methyl 2-(trifluoromethyl)nicotinate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-trifluoromethylnicotinate

- 2-Trifluoromethylnicotinic acid methyl ester

- 2-TRIFLUOROMETHYL-NICOTINIC ACID METHYL ESTER

- 3-Pyridinecarboxylic acid, 2-(trifluoromethyl)-, methyl ester

- Methyl 2-(trifluoromethyl)nicotinate

- methyl 2-(trifluoromethyl)pyridine-3-carboxylate

- 136483-17-5

- SCHEMBL844529

- Methyl2-(trifluoromethyl)nicotinate

- AKOS015891518

- AC-9574

- MFCD12828079

- CS-0210844

- FT-0645203

- F15015

- AMY3263

- 2-(Trifluoromethyl)nicotinic acid methyl ester

- DTXSID40593229

- BS-20683

- methyl 2-(trifluoromethyl)-3-pyridinecarboxylate

- A26206

- DB-028209

-

- MDL: MFCD12828079

- インチ: 1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11/h2-4H,1H3

- InChIKey: GQUJMULWAYDZIW-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C(F)(F)F)N=CC=C1

計算された属性

- せいみつぶんしりょう: 205.035063g/mol

- ひょうめんでんか: 0

- XLogP3: 1.6

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 回転可能化学結合数: 2

- どういたいしつりょう: 205.035063g/mol

- 単一同位体質量: 205.035063g/mol

- 水素結合トポロジー分子極性表面積: 39.2Ų

- 重原子数: 14

- 複雑さ: 217

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.331

- ふってん: 216.7°C at 760 mmHg

- フラッシュポイント: 84.8°C

- 屈折率: 1.446

- PSA: 39.19000

- LogP: 1.88700

Methyl 2-(trifluoromethyl)nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M332148-1g |

Methyl 2-(trifluoromethyl)nicotinate |

136483-17-5 | 1g |

$253.00 | 2023-05-17 | ||

| Chemenu | CM175814-5g |

Methyl 2-(trifluoromethyl)-3-pyridinecarboxylate |

136483-17-5 | 95% | 5g |

$323 | 2021-08-05 | |

| TRC | M332148-250mg |

Methyl 2-(trifluoromethyl)nicotinate |

136483-17-5 | 250mg |

$115.00 | 2023-05-17 | ||

| TRC | M332148-500mg |

Methyl 2-(trifluoromethyl)nicotinate |

136483-17-5 | 500mg |

$178.00 | 2023-05-17 | ||

| Chemenu | CM175814-5g |

Methyl 2-(trifluoromethyl)-3-pyridinecarboxylate |

136483-17-5 | 95% | 5g |

$323 | 2022-06-13 | |

| Ambeed | A347276-250mg |

Methyl 2-(trifluoromethyl)nicotinate |

136483-17-5 | 98% | 250mg |

$44.0 | 2025-03-05 | |

| A2B Chem LLC | AA48906-10g |

Methyl 2-(trifluoromethyl)nicotinate |

136483-17-5 | 98% | 10g |

$634.00 | 2024-04-20 | |

| A2B Chem LLC | AA48906-1g |

Methyl 2-(trifluoromethyl)nicotinate |

136483-17-5 | 98% | 1g |

$108.00 | 2024-04-20 | |

| A2B Chem LLC | AA48906-5g |

Methyl 2-(trifluoromethyl)nicotinate |

136483-17-5 | 98% | 5g |

$369.00 | 2024-04-20 | |

| Chemenu | CM175814-25g |

Methyl 2-(trifluoromethyl)-3-pyridinecarboxylate |

136483-17-5 | 95% | 25g |

$1122 | 2022-06-13 |

Methyl 2-(trifluoromethyl)nicotinate 関連文献

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

136483-17-5 (Methyl 2-(trifluoromethyl)nicotinate) 関連製品

- 131747-43-8(2-(trifluoromethyl)pyridine-3-carboxylic acid)

- 614-18-6(ethyl pyridine-3-carboxylate)

- 643-38-9(quinoline-2,3-dicarboxylic acid)

- 208517-35-5(Ethyl 2-(Trifluoromethyl)nicotinate)

- 221313-10-6(methyl 6-(trifluoromethyl)pyridine-3-carboxylate)

- 344-96-7(Methyl 2-(trifluoromethyl)benzoate)

- 89-00-9(Quinolinic acid)

- 490-11-9(Pyridine-3,4-dicarboxylic acid)

- 93-60-7(Methyl nicotinate)

- 94-44-0(Benzyl nicotinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:136483-17-5)Methyl 2-(trifluoromethyl)nicotinate

清らかである:99%

はかる:5g

価格 ($):297.0